molecular formula C12H7F2N3O3S B11114990 N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114990
M. Wt: 311.27 g/mol
InChI Key: MBBJVWFGBMCFDX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazole ring substituted with a difluorophenyl group and a sulfonamide group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxadiazole derivatives, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .

Scientific Research Applications

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a benzoxadiazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F2N3O3S

Molecular Weight

311.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H7F2N3O3S/c13-7-4-5-9(8(14)6-7)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H

InChI Key

MBBJVWFGBMCFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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